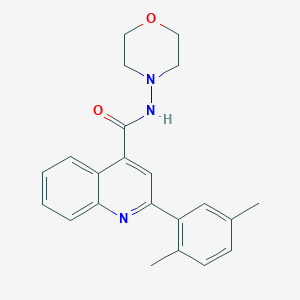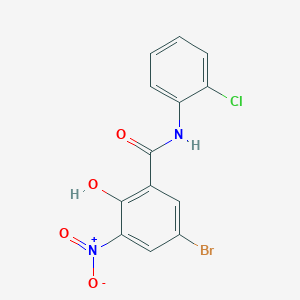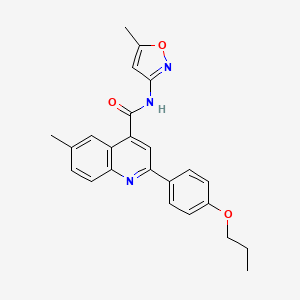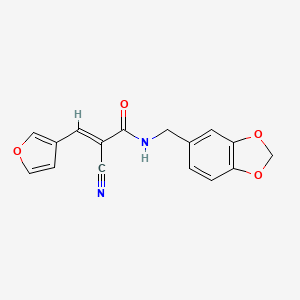
2-(2,5-dimethylphenyl)-N-4-morpholinyl-4-quinolinecarboxamide
Descripción general
Descripción
2-(2,5-dimethylphenyl)-N-4-morpholinyl-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtype, AMPA receptors. DMQX is widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mecanismo De Acción
2-(2,5-dimethylphenyl)-N-4-morpholinyl-4-quinolinecarboxamide is a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. This compound binds to the glutamate binding site on the receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic neuron. This leads to the inhibition of synaptic transmission and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. This compound blocks the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound also blocks the expression of morphine-induced conditioned place preference, indicating its potential role in drug addiction. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenyl)-N-4-morpholinyl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. This compound is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool to investigate the role of AMPA receptors in various physiological and pathological processes. This compound has a long half-life and can be administered systemically or locally, which allows for flexible experimental designs. However, this compound has some limitations, such as its potential off-target effects on other glutamate receptors, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
Direcciones Futuras
2-(2,5-dimethylphenyl)-N-4-morpholinyl-4-quinolinecarboxamide has several potential future directions in scientific research. This compound can be used to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. This compound can also be used to investigate the mechanisms underlying drug addiction, depression, and anxiety. This compound can be modified to improve its pharmacokinetic properties and reduce its potential toxicity, which can enhance its therapeutic potential. This compound can also be used in combination with other drugs or treatments to enhance their efficacy.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenyl)-N-4-morpholinyl-4-quinolinecarboxamide is widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. AMPA receptors are involved in synaptic plasticity, learning, memory, and various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. This compound is used to block AMPA receptors and study the effects on these processes. This compound is also used to investigate the role of AMPA receptors in drug addiction, depression, and anxiety.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-N-morpholin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-7-8-16(2)18(13-15)21-14-19(17-5-3-4-6-20(17)23-21)22(26)24-25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBARMAIZZNNJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4683153.png)

![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-furamide](/img/structure/B4683171.png)
![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4683180.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-N'-phenylurea](/img/structure/B4683186.png)

![diethyl 5-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4683192.png)
![5-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4683210.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4683214.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4683234.png)
